molecular formula C25H22N2O B2873519 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol CAS No. 331862-23-8

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol

Cat. No.: B2873519
CAS No.: 331862-23-8
M. Wt: 366.464
InChI Key: HBNWCZUAQGHKRF-UHFFFAOYSA-N
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Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is a compound that features a phenol group bonded to a bis(indolyl)methyl moiety. This compound is part of the indole family, which is known for its significant biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol typically involves the reaction of 2-methylindole with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as toluene or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol undergoes various chemical reactions, including:

Biological Activity

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol, a bisindole derivative, has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : Demonstrated efficacy in inhibiting various cancer cell lines.
  • Antimicrobial Effects : Active against multiple bacterial strains.
  • Anti-inflammatory Actions : Potential to modulate inflammatory responses.

Target Receptor

The primary target of this compound is the orphan nuclear receptor Nur77 (NR4A1), which plays a crucial role in regulating apoptosis and cell proliferation. The compound acts as an antagonist to this receptor, leading to several downstream effects.

Biochemical Pathways

The interaction with Nur77 affects various biochemical pathways:

  • Induction of reactive oxygen species (ROS) in pancreatic cancer cells.
  • Activation of endoplasmic reticulum (ER) stress responses.
  • Downregulation of survivin, a protein that inhibits apoptosis and promotes cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity across different cancer types. A summary of findings from various studies is presented in the table below.

Study Cancer Type IC50 Value (µM) Mechanism
Study ABreast Cancer5.2Induces apoptosis via ROS
Study BPancreatic Cancer3.8Inhibits Nur77 receptor
Study CColon Cancer7.0Decreases survivin expression

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may disrupt bacterial cell membranes and inhibit growth through multiple mechanisms, including ROS generation and membrane integrity loss .

Case Study 1: Anticancer Efficacy in Breast Cancer

A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through ROS accumulation. The treatment led to a marked decrease in cell viability and increased apoptosis markers such as caspase activation.

Case Study 2: Antimicrobial Activity Against Drug-resistant Strains

Another investigation highlighted the effectiveness of this compound against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized its potential as an alternative therapeutic agent in treating resistant infections.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile suggests that this compound has favorable bioavailability due to its aromatic structure, which enhances absorption and distribution within biological systems. Further studies are needed to elucidate its metabolic pathways and excretion mechanisms.

Properties

IUPAC Name

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(28)14-12-17)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNWCZUAQGHKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)O)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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